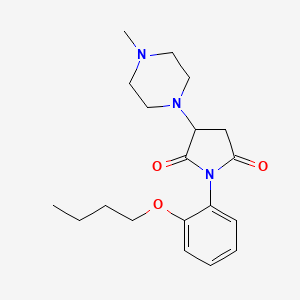
1-(2-Butoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Butoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione, also known as BPP-5a, is a chemical compound that has been widely used in scientific research due to its unique biochemical and physiological effects. This compound is a potent inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner Max, which plays a crucial role in the development and progression of cancer.
Mecanismo De Acción
1-(2-Butoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione binds to the Max protein, which prevents it from forming a complex with the c-Myc protein. This, in turn, inhibits the transcriptional activity of c-Myc and prevents the activation of downstream genes involved in cell growth and survival. This compound has been shown to be highly selective for the c-Myc-Max interaction and does not affect other Max-containing complexes.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by inhibiting the expression of anti-apoptotic genes and activating pro-apoptotic genes. It also inhibits cell proliferation and migration, which are essential for tumor growth and metastasis. In addition, this compound has been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Butoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione is a highly specific inhibitor of the c-Myc-Max interaction, which makes it an ideal tool for studying the role of this complex in cancer development and progression. However, its potency and selectivity may also pose challenges in terms of experimental design and interpretation of results. In addition, the synthesis of this compound is complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the study of 1-(2-Butoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione. One potential application is in combination therapy with other cancer drugs to enhance their efficacy and reduce side effects. Another direction is to explore the use of this compound in other diseases, such as inflammatory disorders and neurodegenerative diseases, where the c-Myc-Max complex has been implicated. Finally, further research is needed to optimize the synthesis of this compound and develop more potent and selective inhibitors of the c-Myc-Max interaction.
Conclusion:
In conclusion, this compound is a promising compound for the treatment of cancer and other diseases. Its unique mechanism of action and biochemical and physiological effects make it an attractive target for scientific research. However, further studies are needed to fully understand its potential and limitations, and to develop more effective therapeutic agents based on this compound.
Métodos De Síntesis
The synthesis of 1-(2-Butoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione involves the reaction of 2-butoxyphenylamine with 4-methylpiperazine and succinic anhydride in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution, cyclization, and dehydration, to yield the final product.
Aplicaciones Científicas De Investigación
1-(2-Butoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione has been extensively studied for its potential use as a therapeutic agent for the treatment of cancer. In particular, it has been shown to inhibit the growth of cancer cells in vitro and in vivo by blocking the c-Myc-Max interaction. This interaction is essential for the transcriptional activation of genes involved in cell proliferation, differentiation, and apoptosis, making it a promising target for cancer therapy.
Propiedades
IUPAC Name |
1-(2-butoxyphenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-3-4-13-25-17-8-6-5-7-15(17)22-18(23)14-16(19(22)24)21-11-9-20(2)10-12-21/h5-8,16H,3-4,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXRUHUVZPNJLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2997145.png)
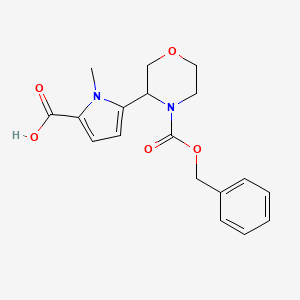
![methyl 2-[1-(1H-1,3-benzimidazol-2-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B2997153.png)
![3-cyclopropyl-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2997154.png)

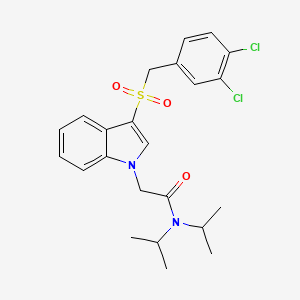
![3-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2997158.png)
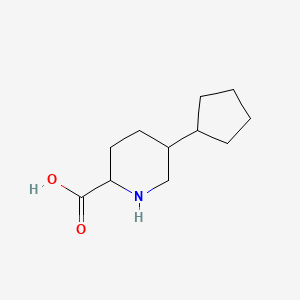
![(5'-chloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B2997160.png)
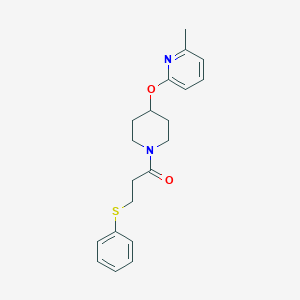
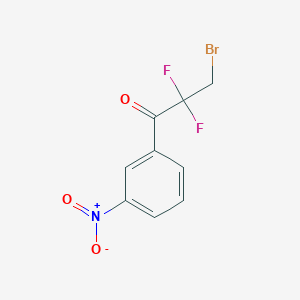
![N-([1,1'-biphenyl]-2-yl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2997165.png)
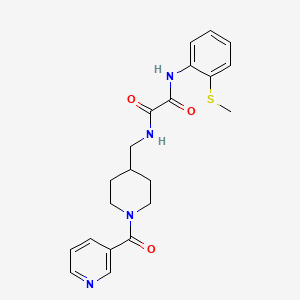
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-bromofuran-2-carboxamide](/img/structure/B2997167.png)